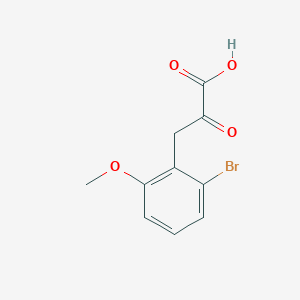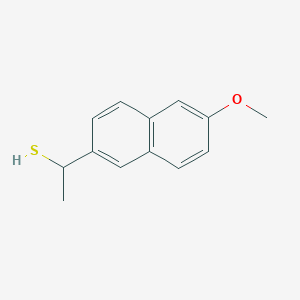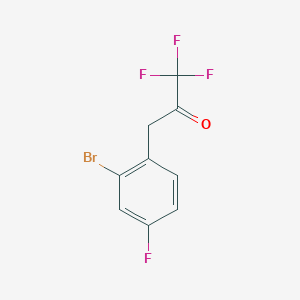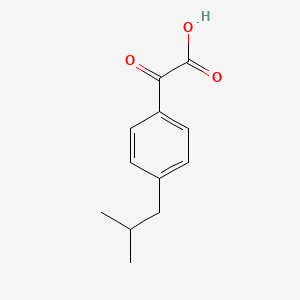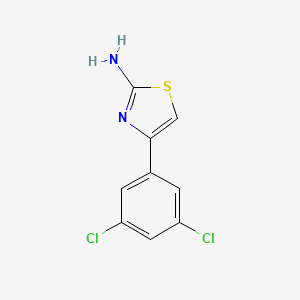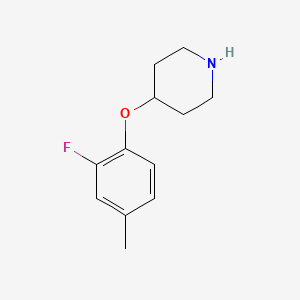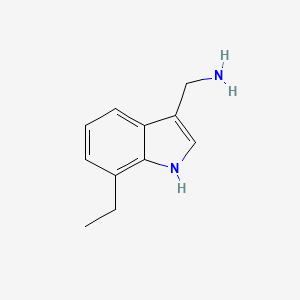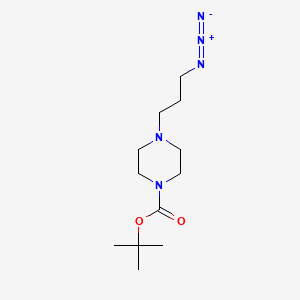
1-Boc-4-(3-azidopropyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(3-azidopropyl)-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azido group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(3-azidopropyl)-piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atoms.
Introduction of Azido Group: The azido group is introduced via a nucleophilic substitution reaction using sodium azide and an appropriate leaving group, such as a halide, on the propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of piperazine are protected with Boc groups.
Azidation: The protected piperazine is then reacted with sodium azide under controlled conditions to introduce the azido group.
化学反応の分析
Types of Reactions
1-Boc-4-(3-azidopropyl)-piperazine undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, halide leaving groups, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Cycloaddition: Alkynes, copper(I) catalysts, solvents like tetrahydrofuran (THF).
Major Products
Substitution: Various azido derivatives.
Reduction: 1-Boc-4-(3-aminopropyl)-piperazine.
Cycloaddition: Triazole derivatives.
科学的研究の応用
1-Boc-4-(3-azidopropyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Materials Science: Utilized in the preparation of functional materials, such as polymers and dendrimers.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.
作用機序
The mechanism of action of 1-Boc-4-(3-azidopropyl)-piperazine is primarily related to its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and click chemistry.
Boc Group: The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active piperazine moiety.
類似化合物との比較
Similar Compounds
- 1-Boc-3-(azidomethyl)-piperidine
- 1-Boc-3-(azidomethyl)-azetidine
- 1-Boc-4-(azidomethyl)-piperidine
Uniqueness
1-Boc-4-(3-azidopropyl)-piperazine is unique due to the presence of the azido group on a propyl chain, which provides greater flexibility and reactivity compared to similar compounds with shorter chains or different ring structures. This flexibility makes it particularly useful in applications requiring precise molecular modifications.
特性
分子式 |
C12H23N5O2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N5O2/c1-12(2,3)19-11(18)17-9-7-16(8-10-17)6-4-5-14-15-13/h4-10H2,1-3H3 |
InChIキー |
SDEYRINHRILMPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



